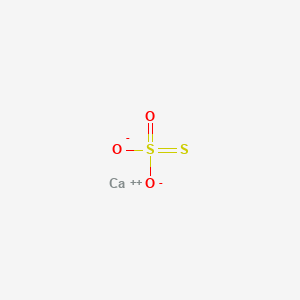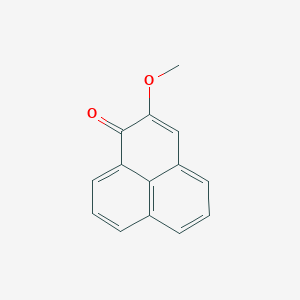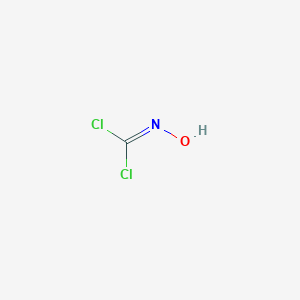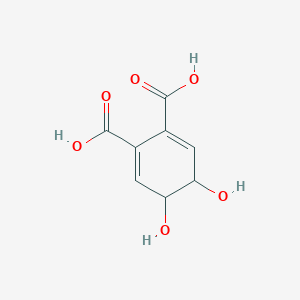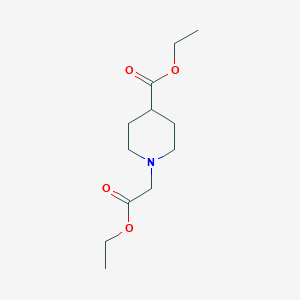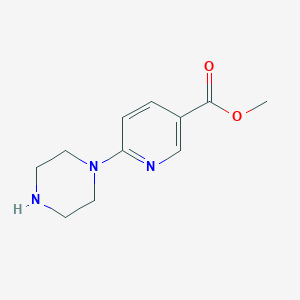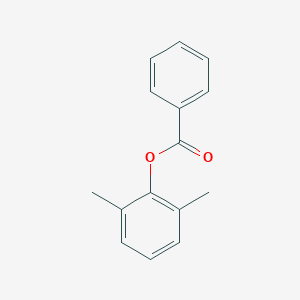
2,6-Dimethylphenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylphenyl benzoate is a chemical compound that is widely used in scientific research for its unique properties and applications. This compound is synthesized through a specific method and has several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenyl benzoate involves its ability to generate singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause oxidative damage to cells and tissues. In PDT, singlet oxygen is generated by the interaction of 2,6-Dimethylphenyl benzoate with light, which leads to the destruction of cancer cells.
Biochemical and Physiological Effects:
2,6-Dimethylphenyl benzoate has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy. Additionally, it has been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,6-Dimethylphenyl benzoate in lab experiments is its ability to generate singlet oxygen upon exposure to light. This property makes it a useful tool for studying the effects of oxidative stress on cells and tissues. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the use of 2,6-Dimethylphenyl benzoate in scientific research. One potential direction is the development of new photosensitizers for PDT that are more effective and less toxic than current treatments. Additionally, there is a need for further research on the mechanism of action of 2,6-Dimethylphenyl benzoate and its potential applications in other areas of science, such as catalysis and materials science.
Conclusion:
In conclusion, 2,6-Dimethylphenyl benzoate is a compound with unique properties and applications in scientific research. Its ability to generate singlet oxygen upon exposure to light makes it a useful tool for studying the effects of oxidative stress on cells and tissues, as well as a potential candidate for cancer therapy. While there are some limitations to its use, there are several future directions for the development and application of this compound in various areas of science.
Synthesis Methods
The synthesis of 2,6-Dimethylphenyl benzoate involves the reaction of 2,6-dimethylphenol with benzoic anhydride in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of 2,6-Dimethylphenyl benzoate, which is a white crystalline solid with a melting point of 87-89°C.
Scientific Research Applications
2,6-Dimethylphenyl benzoate is widely used in scientific research for its unique properties and applications. This compound is used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. It is also used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. Additionally, it is used as a ligand in the preparation of metal complexes for catalytic reactions.
properties
CAS RN |
1871-36-9 |
|---|---|
Product Name |
2,6-Dimethylphenyl benzoate |
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2,6-dimethylphenyl) benzoate |
InChI |
InChI=1S/C15H14O2/c1-11-7-6-8-12(2)14(11)17-15(16)13-9-4-3-5-10-13/h3-10H,1-2H3 |
InChI Key |
RSEQZAFEVVCITH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC=CC=C2 |
Other CAS RN |
1871-36-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



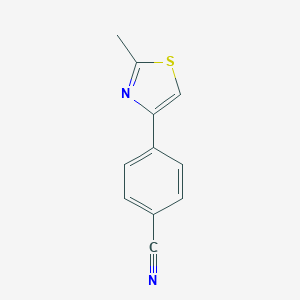
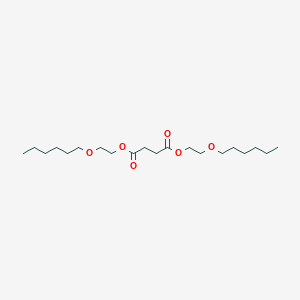
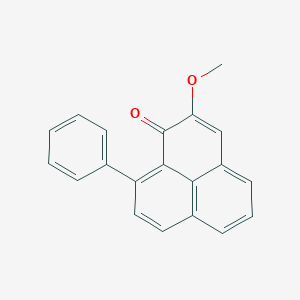
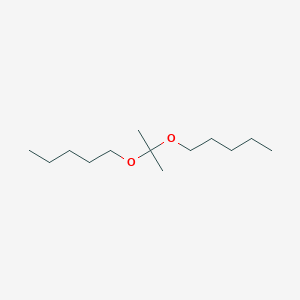
![[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol](/img/structure/B158256.png)

